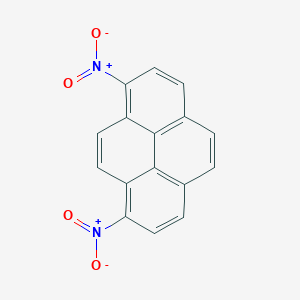

1,8-Dinitropyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-dinitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYXNIHKOMELAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073514 | |

| Record name | 1,8-Dinitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 1,8-Dinitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light brown needles recrystalized from benzene and methanol, Yellow, fluffy, crystalline solid | |

CAS No. |

42397-65-9 | |

| Record name | 1,8-Dinitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42397-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dinitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dinitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dinitropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DINITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U7E9MW6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,8-Dinitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C | |

| Record name | 1,8-Dinitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,8-Dinitropyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,8-dinitropyrene, a compound of significant interest in toxicology and carcinogenesis research. The following sections detail the chemical synthesis from 1-nitropyrene (B107360), followed by a robust purification protocol to isolate the 1,8-isomer from the resulting isomeric mixture.

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of 1-nitropyrene. This electrophilic aromatic substitution reaction typically yields a mixture of dinitropyrene (B1228942) isomers, including 1,3-, 1,6-, and this compound, due to the directing effects of the nitro group on the pyrene (B120774) ring system.[1] A carefully controlled reaction environment is crucial for optimizing the yield of the desired 1,8-isomer.

Experimental Protocol: Nitration of 1-Nitropyrene

This protocol is based on established methods for the nitration of nitroaromatic compounds.

Materials:

-

1-Nitropyrene

-

Fuming Nitric Acid (>90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Ice Bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropyrene in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

-

From the dropping funnel, add fuming nitric acid dropwise to the reaction mixture over a period of 30-60 minutes. It is critical to maintain the temperature between 0-5 °C during the addition to control the exothermic reaction and minimize side product formation.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of dinitropyrene isomers.

| Parameter | Value/Condition |

| Starting Material | 1-Nitropyrene |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Solvent | Dichloromethane |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 2-3 hours post-addition |

| Work-up | Aqueous wash, neutralization, and drying |

| Product | Crude mixture of dinitropyrene isomers |

Purification of this compound

The crude product from the synthesis is a mixture of 1,3-, 1,6-, and this compound isomers. The separation and purification of the desired this compound is a critical step and is typically achieved through a combination of column chromatography and recrystallization.

Experimental Protocol: Purification

Part 1: Column Chromatography

This procedure is designed to separate the dinitropyrene isomers based on their differential adsorption to a polar stationary phase.

Materials:

-

Crude dinitropyrene mixture

-

Silica (B1680970) gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Glass chromatography column

-

Fraction collector or test tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring an evenly packed column without any air bubbles.

-

Sample Loading: Dissolve the crude dinitropyrene mixture in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of dichloromethane. A typical gradient might be from 100% hexane to a 9:1 or 8:2 hexane:DCM mixture.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). The different dinitropyrene isomers will elute at different rates.

-

Identification: Combine the fractions containing the purified this compound based on the TLC analysis. Evaporate the solvent to yield the partially purified product.

| Parameter | Value/Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Dichloromethane Gradient |

| Elution Order | Isomers are separated based on polarity |

| Monitoring | Thin Layer Chromatography (TLC) |

Part 2: Recrystallization

Recrystallization is employed as the final step to obtain high-purity this compound.

Materials:

-

Partially purified this compound from chromatography

-

Nitrobenzene or a suitable solvent mixture (e.g., ethanol/water)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of hot nitrobenzene.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The solubility of this compound will decrease as the solution cools, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid of high purity (>98%).[2]

| Parameter | Value/Condition |

| Technique | Recrystallization |

| Solvent | Nitrobenzene (or other suitable solvent) |

| Process | Dissolution in hot solvent followed by slow cooling |

| Expected Purity | >98% |

Workflow and Pathway Diagrams

Caption: A flowchart illustrating the key stages in the synthesis of the crude dinitropyrene mixture.

Caption: A step-by-step workflow for the purification of this compound from the crude isomeric mixture.

Caption: The chemical pathway from pyrene to pure this compound.

References

An In-depth Technical Guide to 1,8-Dinitropyrene (CAS Number 42397-65-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitropyrene (1,8-DNP), with a CAS number of 42397-65-9, is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant scientific interest due to its potent mutagenic and carcinogenic properties.[1][2] It is an environmental contaminant primarily found in particulate emissions from diesel engines, kerosene (B1165875) heaters, and gas burners.[3][4] This technical guide provides a comprehensive overview of 1,8-DNP, including its chemical and physical properties, toxicological profile, metabolic activation, and the methodologies used in its scientific evaluation.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[5] It is insoluble in water but moderately soluble in organic solvents like toluene (B28343) and dimethyl sulfoxide (B87167) (DMSO).[5][6]

| Property | Value | Reference |

| CAS Number | 42397-65-9 | [3][4] |

| Molecular Formula | C₁₆H₈N₂O₄ | [6] |

| Molecular Weight | 292.25 g/mol | [5][6] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | >300 °C | [7] |

| Solubility | Insoluble in water; Moderately soluble in toluene; Soluble in DMSO (2 mg/mL) | [2][5][6] |

Toxicology and Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[3][8] No data were available on its carcinogenicity in humans.[3]

Carcinogenicity in Animal Models

Studies in rodents have demonstrated the carcinogenic potential of 1,8-DNP through various routes of exposure.

| Animal Model | Route of Administration | Dose | Outcome | Reference |

| BALB/c Mice | Subcutaneous injection | 0.05 mg/week for 20 weeks | Sarcomas at the injection site in 40% of mice. | [1][4] |

| CD Rats (female) | Intraperitoneal injection | 10 µmol/kg bw, 3 times/week for 4 weeks | Early deaths, sarcomas in the peritoneal cavity, and mammary adenocarcinomas. | [4][9] |

| CD Rats | Oral administration | 10 µmol/kg bw | Increased incidence of mammary tumors. | [3] |

| Rats | Subcutaneous injection | 0.4 mg | Sarcomas at the injection site in 100% of rats. | [4] |

| Newborn Rats | Subcutaneous injection | Not specified | Increased incidence of leukemia. | [3] |

| Newborn Mice (male) | Intraperitoneal injection | Not specified | Induced liver tumors. | [3] |

Genotoxicity and Mutagenicity

This compound is a potent mutagen, primarily inducing frameshift mutations.[1][4] Its mutagenic activity is dependent on the metabolic activation through nitroreduction.[4][10] It has been shown to induce DNA damage, sister chromatid exchange, chromosomal aberrations, and morphological transformation in cultured rodent cells.[3] In cultured human cells, it induced chromosomal aberrations.[3]

Metabolism and Mechanism of Action

The carcinogenicity of 1,8-DNP is linked to its metabolic activation to reactive intermediates that can form adducts with DNA.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of this compound involves the reduction of one of the nitro groups to form a nitroso intermediate, which is then further reduced to a reactive N-hydroxy arylamine.[9][11] This intermediate can be further activated by O-acetylation to form a highly reactive nitrenium ion, which then covalently binds to DNA, primarily at the C8 position of deoxyguanosine, forming DNA adducts.[9][11][12][13] This process is catalyzed by nitroreductases and O-acetyltransferases.[4] Human aldo-keto reductases (AKRs) 1C1-1C3 have been shown to catalyze the nitroreduction of other nitroarenes and may play a role in the metabolism of 1,8-DNP.[14]

Role in Carcinogenesis

The formation of DNA adducts is a critical step in the initiation of cancer. These adducts can lead to mutations in critical genes, such as the K-ras oncogene, which has been observed in sarcomas induced by 1,8-DNP in rats.[4] Interestingly, while 1,8-DNP induces significant DNA damage, it causes little cell death, which may allow for the survival of cells with damaged DNA, thereby increasing its mutagenic and carcinogenic potential.[4]

Experimental Protocols

Ames Test (Bacterial Mutagenicity Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine the ability of 1,8-DNP to induce mutations in Salmonella typhimurium strains.

Methodology:

-

Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100) are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.

-

The bacterial strains are exposed to various concentrations of 1,8-DNP, both with and without a metabolic activation system (S9 mix from rat liver).

-

The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic. For 1,8-DNP, which is a direct-acting mutagen, the addition of S9 mix is not always necessary to observe mutagenicity.[4]

Animal Carcinogenicity Study

Objective: To evaluate the long-term carcinogenic potential of 1,8-DNP in a rodent model.

Methodology:

-

Animal Selection: A suitable rodent model is selected, such as Sprague-Dawley rats or BALB/c mice.[1][15] Animals are typically young and healthy at the start of the study.

-

Dose Selection and Administration: Multiple dose groups and a control group are established. The route of administration can be oral, subcutaneous, or intraperitoneal, depending on the study's objective.[1][3][9] The vehicle for dissolving 1,8-DNP is typically dimethyl sulfoxide (DMSO).[4]

-

Treatment Period: The duration of treatment can range from several weeks to the lifetime of the animal (typically 2 years for rats).[1][16][17]

-

Observation: Animals are monitored regularly for clinical signs of toxicity, tumor development, and mortality. Body weight and food consumption are also recorded.

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined for gross abnormalities, and tissues are collected for histopathological evaluation to identify and characterize tumors.

Conclusion

This compound is a potent genotoxic and carcinogenic compound found in the environment. Its mechanism of action involves metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations and potentially cancer. The experimental data from bacterial mutagenicity assays and animal carcinogenicity studies provide strong evidence for its hazardous nature. This technical guide summarizes the key scientific information on 1,8-DNP to aid researchers, scientists, and drug development professionals in understanding its toxicological profile and the methodologies used for its assessment. Continued research is essential to fully elucidate its effects on human health and to develop strategies for mitigating exposure and risk.

References

- 1. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 42397-65-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]

- 4. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,8-ジニトロピレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. accustandard.com [accustandard.com]

- 8. dtsc.ca.gov [dtsc.ca.gov]

- 9. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of rat mammary gland tumors by 1-nitropyrene, a recently recognized environmental mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Historical Control Background Incidence of Spontaneous Neoplastic Lesions of Sprague-Dawley Rats in 104-Week Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking a Potent Mutagen: An In-depth Technical Guide to the Environmental Sources of 1,8-Dinitropyrene

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the environmental origins, formation pathways, and analytical methodologies for the potent mutagen, 1,8-dinitropyrene.

Introduction

This compound (1,8-DNP), a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, is a potent mutagen and is reasonably anticipated to be a human carcinogen. Its presence in the environment is of significant concern due to its genotoxic properties. Understanding the primary sources and formation mechanisms of 1,8-DNP is crucial for assessing human exposure risks and developing effective mitigation strategies. This technical guide synthesizes current knowledge on the environmental prevalence of 1,8-DNP, providing quantitative data, detailed experimental protocols for its detection, and visual representations of its formation and analytical workflows.

Primary Environmental Sources of this compound

The predominant environmental source of this compound is the incomplete combustion of fossil fuels, particularly from mobile sources.[1][2][3]

Engine Exhaust:

-

Diesel Engine Exhaust: Diesel engines are a major contributor to environmental 1,8-DNP concentrations.[3][4][5][6][7] The formation occurs during the combustion process where pyrene, a common polycyclic aromatic hydrocarbon in diesel fuel, undergoes nitration to form 1-nitropyrene (B107360), which is then further nitrated to dinitropyrenes, including the 1,8-isomer.[1][2][3] The concentration of 1,8-DNP in diesel exhaust can vary depending on engine size, operating conditions, and the presence of emission control technologies.[1][3]

-

Gasoline Engine Exhaust: Gasoline engines also contribute to 1,8-DNP emissions, although the total particulate matter produced is generally lower than that of diesel engines.[1][2] However, under certain combustion conditions, the relative concentration of this compound to 1-nitropyrene can be higher in gasoline exhaust compared to diesel exhaust.[1]

Other Combustion Sources:

-

Kerosene (B1165875) Heaters: Small amounts of dinitropyrenes, including 1,8-DNP, are generated by kerosene heaters, which are used for residential and office heating in some regions.[1][3]

-

Gas and Liquefied Petroleum Gas (LPG) Burners: These common household appliances for heating and cooking have also been identified as sources of this compound.[1][3]

Historical Sources:

-

Photocopier Toners: In the past, certain carbon black formulations used in photocopier toners were found to contain dinitropyrenes as impurities.[2] However, changes in manufacturing processes have largely eliminated this source.

Quantitative Data on this compound Concentrations

The following table summarizes the reported concentrations of this compound in various environmental media.

| Source Category | Sample Type | Concentration Range | Units | References |

| Engine Exhaust | ||||

| Heavy-Duty Diesel Engine Exhaust Particulate Extract | 3.4 | ng/mg | [1][3] | |

| Light-Duty Diesel Engine Exhaust Particles | 0.013 - 0.025 | ng/mg | [1][3] | |

| Diesel Engine Exhaust Particulate Extract | 0.4 - 0.7 ± 0.2 | ng/mg | [1][3] | |

| Diesel Particulate Extracts | 3.4 | ppm | [4] | |

| Ambient Air | ||||

| Airborne Particulate Matter (general) | 1 - 10 | ng/g | [1][3] | |

| Urban Air | 0.1 - 10 | pg/m³ | [1][3] | |

| Suburban Air | 0.01 - 0.1 | pg/m³ | [1][3] | |

| Heavily Industrialized Areas (Airborne PM) | 43 - 46 | pg/mg | [1] | |

| Heavily Industrialized Areas (Air) | 4.44 - 7.50 | pg/m³ | [1] | |

| Remote/Rural Areas (Airborne PM) | 4.6 - 8.3 | pg/mg | [1] | |

| Remote/Rural Areas (Air) | 0.12 - 0.30 | pg/m³ | [1] | |

| Other Combustion Sources | ||||

| Kerosene Heater Particulate Extract (mixture of 1,6- and 1,8-DNP) | 3.25 ± 0.63 | mg/kg | [1][3] | |

| Gas Burner Particulate Extract | 0.88 | mg/kg | [1][3] |

Formation Pathway of this compound

The formation of this compound is a multi-step process that occurs during incomplete combustion in the presence of nitrogen oxides. The primary precursor is pyrene, a four-ring polycyclic aromatic hydrocarbon.

Experimental Protocols for the Determination of this compound

The accurate quantification of this compound in environmental samples requires sophisticated analytical techniques due to its low concentrations and the complexity of the sample matrices.

Sample Collection

-

Air Particulate Matter: High-volume air samplers are typically used to collect airborne particulate matter on filters, such as glass fiber or quartz fiber filters.[1] The sampling duration can range from several hours to 24 hours to collect a sufficient mass of particles for analysis.

Sample Extraction

The collected particulate matter is extracted to isolate the nitro-PAHs from the filter matrix.

-

Soxhlet Extraction: This is a classical and robust method for extracting organic compounds from solid matrices. The filter is placed in a Soxhlet extractor and refluxed with a suitable solvent, such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone, for an extended period (e.g., 18-24 hours).[4]

-

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction efficiency and can be faster than Soxhlet extraction. The filter is immersed in an extraction solvent and subjected to ultrasonication.[2]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. A common solvent mixture for this is n-hexane:acetone:dichloromethane.[8]

Sample Cleanup and Fractionation

Crude extracts often contain a complex mixture of compounds that can interfere with the analysis of 1,8-DNP. Therefore, a cleanup step is essential.

-

Solid-Phase Extraction (SPE): SPE is a common technique for sample cleanup. The extract is passed through a cartridge containing a solid adsorbent, such as silica (B1680970) gel or alumina. Different solvent polarities are used to elute fractions of varying polarity, allowing for the separation of nitro-PAHs from other interfering compounds.[2][4]

Analytical Determination

Several analytical techniques can be employed for the quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC) with Chemiluminescence Detection:

-

Principle: This highly sensitive method involves the separation of dinitropyrene (B1228942) isomers by HPLC. For detection, the nitro groups are post-column reduced to amino groups. The resulting amino-pyrenes are then mixed with a chemiluminescence reagent (e.g., bis(2,4,6-trichlorophenyl) oxalate (B1200264) and hydrogen peroxide), which produces light that is detected by a photomultiplier tube.[9][10][11][12]

-

Instrumentation: An HPLC system equipped with a C18 column, a post-column reduction reactor (e.g., packed with platinum/rhodium-coated alumina), and a chemiluminescence detector.

-

Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water is typically used for optimal separation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS):

-

Principle: GC separates the components of the extract in the gas phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. GC-MS/MS provides higher selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions.[1][2][13][14]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer or a tandem mass spectrometer. A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

-

Operation Mode: For high sensitivity and selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode for GC-MS/MS.[1][2][13]

-

Experimental Workflow for 1,8-DNP Analysis

The following diagram illustrates a general workflow for the analysis of this compound in environmental particulate matter.

Conclusion

This compound is a significant environmental contaminant primarily originating from the incomplete combustion of fossil fuels in diesel and gasoline engines. Its presence in ambient air, particularly in urban and industrialized areas, warrants continuous monitoring due to its potent mutagenic properties. The analytical methodologies for its detection, primarily HPLC with chemiluminescence detection and GC-MS(/MS), are well-established and provide the necessary sensitivity and selectivity for quantification at trace levels. This guide provides researchers and professionals with a foundational understanding of the sources, formation, and analytical considerations for this compound, which is essential for future research into its environmental fate, human health impacts, and the development of effective control measures.

References

- 1. gcms.cz [gcms.cz]

- 2. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aaqr.org [aaqr.org]

- 5. boa.unimib.it [boa.unimib.it]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. aaqr.org [aaqr.org]

- 9. Determination of 1-nitropyrene metabolites by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Liquid chromatography-mass spectrometry with chemiluminescent nitrogen detection for on-line quantitative analysis of compound collections: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. gcms.labrulez.com [gcms.labrulez.com]

1,8-Dinitropyrene in Diesel Exhaust Particles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound found in the particulate matter of diesel engine exhaust. Its presence in the environment, primarily due to diesel emissions, poses a significant health risk. This technical guide provides an in-depth overview of 1,8-DNP, focusing on its prevalence in diesel exhaust, its metabolic activation to a DNA-binding species, and the resultant genotoxic effects. Detailed experimental protocols for the extraction, quantification, and biological assessment of 1,8-DNP are provided, along with a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of environmental carcinogens and the development of strategies to mitigate their impact.

Introduction

Diesel engine exhaust is a complex mixture of gases and particulate matter, the latter containing a variety of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs). Among the nitro-PAHs, dinitropyrenes are of particular concern due to their extreme mutagenicity. This compound, along with its isomer 1,6-dinitropyrene, has been identified as a major contributor to the mutagenic activity of diesel exhaust extracts.[1] The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[2][3] Understanding the formation, atmospheric fate, and biological effects of 1,8-DNP is crucial for assessing the health risks associated with diesel exhaust exposure and for developing effective emission control technologies.

Quantitative Data on this compound

The concentration of 1,8-DNP in diesel exhaust particles can vary significantly depending on the engine type, operating conditions, and fuel composition. The following tables summarize key quantitative data related to the presence and biological activity of 1,8-DNP.

Table 1: Concentration of this compound in Diesel and Gasoline Engine Exhaust Particles

| Source Vehicle/Engine Type | This compound Concentration (ng/mg of particulate extract) | Reference |

| Heavy-duty diesel engine | 3.4 | [4] |

| Light-duty diesel engines | Not detected - 0.7 ± 0.2 | [4] |

| Diesel engine vehicles (average) | 0.061 | [4] |

| Gasoline engine vehicles (average) | 0.102 | [4] |

Table 2: Mutagenic Potency of Dinitropyrene (B1228942) Isomers in Salmonella typhimurium

| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference |

| This compound | TA98 | - | 11,000 | [5] |

| This compound | TA100 | - | 2,100 | [5] |

| This compound | TA1538 | - | 16,000 | [5] |

| 1,6-Dinitropyrene | TA98 | - | 7,900 | [5] |

| 1,6-Dinitropyrene | TA100 | - | 1,200 | [5] |

| 1,6-Dinitropyrene | TA1538 | - | 11,000 | [5] |

Table 3: Carcinogenicity of this compound in Animal Models

| Animal Model | Route of Administration | Dose | Tumor Incidence | Reference |

| BALB/c mice | Subcutaneous injection | 0.05 mg/week for 20 weeks | 6/15 (40%) subcutaneous tumors | [4][6] |

| CD rats | Subcutaneous injection | 0.4 mg | 10/10 (100%) sarcomas at injection site | [4] |

| CD rats | Subcutaneous injection | 0.04 mg | 9/10 (90%) sarcomas at injection site | [4] |

| Newborn CD-1 mice | Intraperitoneal injection | Total dose of 0.15, 0.3, or 0.6 mg | Increased incidence of liver tumors in males | [3] |

Metabolic Activation and Genotoxicity

The potent mutagenicity and carcinogenicity of 1,8-DNP are a consequence of its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical step in the initiation of cancer.

Signaling Pathway of this compound Metabolic Activation

The primary pathway for the metabolic activation of 1,8-DNP involves the reduction of one of its nitro groups. This multi-step process is catalyzed by various cytosolic and microsomal enzymes.

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

The initial and rate-limiting step is the reduction of a nitro group to a nitroso group, a reaction catalyzed by aldo-keto reductases (AKRs) such as AKR1C1, AKR1C2, and AKR1C3.[7][8][9][10] Further reduction leads to the formation of a reactive N-hydroxy arylamine intermediate. This intermediate can then be esterified (e.g., by N-acetyltransferases) to a highly reactive species that readily binds to DNA, primarily at the C8 position of guanine, forming a dG-C8-aminonitropyrene adduct.[11][12] This DNA adduct is a premutagenic lesion that can lead to mutations if not repaired, ultimately initiating the process of carcinogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 1,8-DNP from diesel exhaust particles.

Extraction and Quantification of this compound from Diesel Exhaust Particles

This protocol describes the extraction of nitro-PAHs from diesel particulate matter followed by quantification using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the extraction and analysis of 1,8-DNP from diesel exhaust particles.

Materials:

-

Diesel exhaust particulate matter collected on a filter.

-

Dichloromethane (B109758) (DCM), HPLC grade.

-

Acetonitrile, HPLC grade.

-

Soxhlet extraction apparatus.

-

Rotary evaporator or nitrogen evaporator.

-

Syringe filters (0.2 µm).

-

Ultra-High-Performance Liquid Chromatograph (UHPLC) with a Photodiode Array (PDA) detector.

-

Analytical column suitable for PAH analysis (e.g., C18).

-

This compound analytical standard.

Procedure:

-

Place the filter containing the diesel exhaust particulates into the thimble of the Soxhlet extraction apparatus.

-

Add a sufficient volume of dichloromethane to the boiling flask.

-

Perform Soxhlet extraction for a minimum of 18 hours to ensure complete extraction of the organic compounds.

-

After extraction, concentrate the DCM extract to near dryness using a rotary evaporator.

-

Transfer the concentrated extract to a smaller vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen.[11]

-

Redissolve the dried extract in a known volume of acetonitrile.[11]

-

Filter the redissolved sample through a 0.2 µm syringe filter to remove any remaining particulate matter.[13]

-

Inject an aliquot of the filtered sample into the UHPLC system.

-

Separate the components using a suitable gradient elution program with a mobile phase consisting of water and acetonitrile.

-

Monitor the elution at a wavelength optimal for 1,8-DNP detection (e.g., 389 nm).

-

Identify and quantify 1,8-DNP by comparing the retention time and UV-Vis spectrum with that of an authentic standard.

Ames Test (Salmonella typhimurium Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[7]

Caption: General workflow for the Ames test to assess the mutagenicity of 1,8-DNP.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively).[14]

-

Nutrient broth.

-

Top agar (containing a trace amount of histidine and biotin).

-

Minimal glucose agar plates.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive and negative controls.

-

S9 fraction from the liver of Aroclor 1254-induced rats (for metabolic activation).

-

Cofactor solution for S9 mix (NADP+, G6P).

-

Incubator (37°C).

Procedure:

-

Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.

-

On the day of the experiment, prepare serial dilutions of the 1,8-DNP test solution.

-

For each concentration of 1,8-DNP, as well as for the positive and negative controls, add the following to a sterile tube containing molten top agar (kept at 45°C):

-

0.1 mL of the overnight bacterial culture.

-

0.1 mL of the test compound solution (or control).

-

0.5 mL of S9 mix or buffer (for experiments with and without metabolic activation, respectively).

-

-

Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate.

-

Gently tilt and rotate the plate to ensure even distribution of the top agar.

-

Allow the top agar to solidify.

-

Incubate the plates in the dark at 37°C for 48-72 hours.[14]

-

After incubation, count the number of revertant colonies (his+) on each plate.

-

A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (negative control).

³²P-Postlabelling Assay for DNA Adducts

The ³²P-postlabelling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[2][4][15]

Caption: Workflow of the ³²P-postlabelling assay for the detection of 1,8-DNP-DNA adducts.

Materials:

-

DNA isolated from cells or tissues exposed to 1,8-DNP.

-

Micrococcal nuclease and spleen phosphodiesterase.

-

Nuclease P1 or butanol.

-

T4 polynucleotide kinase (PNK).

-

[γ-³²P]ATP.

-

Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose).

-

TLC developing solvents.

-

Phosphorimager or X-ray film for autoradiography.

Procedure:

-

DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by either:

-

Nuclease P1 method: Treat the digest with nuclease P1, which dephosphorylates normal 3'-mononucleotides to nucleosides, while adducted nucleotides are resistant.

-

Butanol extraction: Partition the adducted nucleotides into butanol.

-

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This converts the adducted deoxyribonucleoside 3'-monophosphates to 3',5'-bisphosphates.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multi-directional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates using a series of different solvent systems.

-

Detection and Quantification: Detect the radioactive adduct spots by autoradiography or phosphorimaging. Quantify the amount of radioactivity in each adduct spot.

-

Calculation of Adduct Levels: Determine the relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides in the DNA sample.

Conclusion

This compound is a significant genotoxic component of diesel exhaust particles. Its metabolic activation to DNA-binding species is a well-established mechanism for its mutagenic and carcinogenic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and mitigate the health risks associated with diesel emissions. Continued research into the atmospheric chemistry, biological effects, and control of 1,8-DNP and other nitro-PAHs is essential for protecting public health.

References

- 1. Modulation of the mutagenicity of three dinitropyrene isomers in vitro by rat-liver S9, cytosolic, and microsomal fractions following chronic ethanol ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. re-place.be [re-place.be]

- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. A procedure for the CHO/HGPRT mutation assay involving treatment of cells in suspension culture and selection of mutants in soft-agar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. An evaluation of the CHO/HGPRT mutation assay involving suspension cultures and soft agar cloning: results for 33 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pjoes.com [pjoes.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. jascoinc.com [jascoinc.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

1,8-Dinitropyrene: An In-Depth Technical Guide to its Atmospheric Presence, Detection, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound found in atmospheric particulate matter, primarily originating from diesel and gasoline engine exhaust. Its detection and quantification in ambient air are critical for assessing human exposure and understanding its environmental fate. This technical guide provides a comprehensive overview of the atmospheric presence of 1,8-DNP, detailed experimental protocols for its detection, and an exploration of its metabolic activation and genotoxic mechanisms. Quantitative data are summarized for comparative analysis, and key experimental and biological pathways are visualized to facilitate a deeper understanding of this hazardous air pollutant.

Atmospheric Presence of this compound

This compound is not a product of atmospheric chemical reactions but is directly emitted from combustion sources.[1] It is formed through the nitration of pyrene (B120774) during the combustion of diesel and gasoline, leading to the formation of 1-nitropyrene, which is then further nitrated to dinitropyrenes.[1] Consequently, its atmospheric concentrations are a direct indicator of pollution from vehicular traffic.

Sources and Distribution

The primary source of atmospheric 1,8-DNP is the exhaust from diesel and gasoline engines.[1] It is also generated by kerosene (B1165875) heaters.[1] As a result, its concentration in the atmosphere varies significantly with location, being highest in urban areas with heavy traffic and lower in suburban and rural settings.

Quantitative Data on Atmospheric Concentrations

The following tables summarize the reported concentrations of this compound in various atmospheric samples.

Table 1: Concentration of this compound in Engine Exhaust Particulate Matter

| Source Vehicle Type | Concentration in Particulate Matter (ng/mg) | Reference |

| Heavy-duty diesel engine (extract) | 3.4 | Nakagawa et al., 1983[1] |

| Light-duty diesel engines (extract) | Not detected - 0.7 ± 0.2 | Nishioka et al., 1982; Salmeen et al., 1984[1] |

| Light-duty diesel engines (particles) | 0.013 - 0.025 | Gibson, 1983[1] |

Table 2: Concentration of this compound in Ambient Air Particulate Matter

| Location Type | Concentration in Air (pg/m³) | Concentration in Particulate Matter (ng/g) | Reference |

| Urban | 0.1 - 10 | 1 - 10 | IARC[1] |

| Suburban | 0.01 - 0.1 | - | IARC[1] |

| Remote/Rural | 0.12 - 0.30 | 4.6 - 8.3 (pg/mg) | Gibson, 1986[1] |

| Heavily Industrialized | 4.44 - 7.50 | 43 - 46 (pg/mg) | Gibson, 1986[1] |

Experimental Protocols for Detection and Quantification

The analysis of this compound in atmospheric samples involves a multi-step process including sample collection, extraction, cleanup, and instrumental analysis.

Sample Collection

Airborne particulate matter is typically collected on filters using high-volume or low-volume air samplers. The choice of filter material (e.g., quartz fiber, polytetrafluoroethylene) is critical to avoid artifacts and ensure efficient collection.

Extraction of this compound from Particulate Matter

Several methods can be employed to extract 1,8-DNP from the collected particulate matter. The choice of method depends on the desired efficiency, sample throughput, and available equipment.

Protocol 1: Accelerated Solvent Extraction (ASE)

-

Sample Preparation: Cut a portion of the filter containing the particulate matter into small pieces and place it into an ASE cell.

-

Extraction Solvent: A mixture of toluene (B28343) and cyclohexane (B81311) (7:3, v/v) has been shown to be effective.[2]

-

ASE Parameters:

-

Collection: The extract is collected in a vial for subsequent cleanup and analysis.

Protocol 2: Ultrasonic Liquid Extraction (ULE)

-

Sample Preparation: Place the filter sample in a beaker or flask.

-

Extraction Solvent: Add a suitable solvent, such as a mixture of benzene (B151609) and ethanol (B145695) (3:1, v/v).

-

Ultrasonication: Submerge the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes). This process is typically repeated with fresh solvent to ensure complete extraction.

-

Solvent Combination: Combine the extracts from all sonication steps.

Sample Cleanup

The crude extract often contains interfering compounds that need to be removed before instrumental analysis. Column chromatography is a common cleanup technique.

-

Column Preparation: A glass column is packed with silica (B1680970) gel.

-

Elution: The concentrated extract is loaded onto the column and eluted with a series of solvents of increasing polarity to separate the different classes of compounds. The fraction containing the dinitropyrenes is collected.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the quantification of 1,8-DNP.

Protocol 3: High-Performance Liquid Chromatography with Chemiluminescence Detection (HPLC-CLD)

-

Instrumentation: An HPLC system equipped with a chemiluminescence detector.

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18) is used for separation.

-

Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and water, is typically used to achieve separation.

-

Detection: The eluent from the column is mixed with a chemiluminescence reagent. 1,8-DNP is first reduced to its amino derivative, which then reacts with the reagent to produce light. The intensity of the light is proportional to the concentration of 1,8-DNP. Detection limits in the femtomole range can be achieved.[3]

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

-

Temperature Program: A temperature gradient is applied to the GC oven to elute the compounds based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This allows for the detection of the specific molecular ions and fragment ions of 1,8-DNP.

Biological Signaling and Genotoxicity

This compound is a potent mutagen that requires metabolic activation to exert its genotoxic effects. This activation process leads to the formation of DNA adducts, which can result in mutations and potentially initiate carcinogenesis.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of 1,8-DNP involves the reduction of its nitro groups.

Caption: Metabolic activation of this compound.

This process begins with the enzymatic reduction of one of the nitro groups to a nitroso group, followed by further reduction to a hydroxylamine intermediate.[4][5] This N-hydroxy arylamine can then be esterified by O-acetyltransferases or sulfotransferases to form a reactive N-acetoxy or N-sulfonyloxy arylamine.[4][5] These reactive esters can then covalently bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.[5]

DNA Damage and Repair

The formation of 1,8-DNP-DNA adducts constitutes significant DNA damage. If not repaired, these adducts can lead to mutations during DNA replication. The cell possesses several DNA repair pathways to counteract such damage.

Caption: DNA damage and repair pathways for 1,8-DNP adducts.

Bulky adducts, such as those formed by 1,8-DNP, are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[6][7] The Base Excision Repair (BER) pathway may also be involved in the repair of certain types of damage induced by nitroarenes.[7] If the DNA damage is too extensive or if the repair mechanisms are overwhelmed, the cell may undergo programmed cell death (apoptosis). However, if the adducts are not repaired before DNA replication, they can cause misincorporation of nucleotides, leading to permanent mutations.

Summary and Future Perspectives

This compound is a significant environmental pollutant with well-established mutagenic and carcinogenic properties. Its presence in the atmosphere is a direct consequence of anthropogenic combustion activities, particularly from vehicular emissions. The analytical methods for its detection are highly sensitive, allowing for the quantification of trace amounts in complex environmental matrices. Understanding the metabolic activation pathways and the subsequent DNA damage and repair mechanisms is crucial for elucidating its role in human carcinogenesis. Future research should focus on developing more rapid and field-deployable detection methods, further characterizing the individual susceptibility to 1,8-DNP-induced genotoxicity, and exploring potential strategies for mitigating its emission and exposure.

References

- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Damage and Repair - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Metabolic Activation of 1,8-Dinitropyrene to Mutagens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and environmental pollutant, primarily found in diesel exhaust emissions. Its mutagenicity is not inherent but arises from its metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations. This technical guide provides an in-depth overview of the core metabolic pathways involved in the activation of 1,8-DNP, the key enzymes responsible, and the resulting mutagenic outcomes. Detailed experimental protocols for assessing the mutagenicity of 1,8-DNP and quantitative data from various studies are presented to facilitate a comprehensive understanding of its genotoxic potential.

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants known for their mutagenic and carcinogenic properties. Among them, this compound (1,8-DNP) is one of the most potent mutagens ever identified in the Salmonella typhimurium (Ames) assay.[1] Understanding the mechanisms by which 1,8-DNP is converted into a mutagen is crucial for assessing its risk to human health and for the development of strategies to mitigate its harmful effects. This guide will delve into the intricate biochemical processes that transform this relatively inert compound into a powerful DNA-damaging agent.

Metabolic Activation Pathways

The metabolic activation of 1,8-DNP is a multi-step process primarily involving the reduction of one of its nitro groups. This process can be catalyzed by a variety of enzymes, including bacterial nitroreductases and mammalian cytosolic and microsomal enzymes.[2] The key steps in the activation pathway are outlined below.

Nitroreduction

The initial and rate-limiting step in the activation of 1,8-DNP is the reduction of one of the nitro groups to a nitroso group, forming 1-nitro-8-nitrosopyrene.[3] This is followed by further reduction to a hydroxylamino intermediate, N-hydroxy-1-amino-8-nitropyrene. This intermediate is a proximate mutagen, capable of reacting with DNA, but its reactivity is significantly enhanced by subsequent esterification.

A variety of enzymes have been implicated in the nitroreduction of 1,8-DNP, including:

-

Bacterial Nitroreductases: Found in anaerobic bacteria, including those in the gut microbiota.

-

Mammalian Xanthine Oxidase: A cytosolic enzyme that can catalyze nitroreduction.[2]

-

Aldo-Keto Reductases (AKRs): Human AKR1C1, AKR1C2, and AKR1C3 have been shown to catalyze the nitroreduction of 1,8-DNP.[4]

-

Cytochrome P450 (CYP) Enzymes: While more commonly associated with oxidative metabolism, some CYP enzymes can also perform reductive reactions under certain conditions.

Esterification (O-Acetylation)

The N-hydroxy arylamine intermediate can undergo esterification, most notably O-acetylation, to form a highly reactive N-acetoxy arylamine. This reaction is catalyzed by N-acetyltransferases (NATs). The resulting N-acetoxy ester is unstable and spontaneously breaks down to form a highly electrophilic nitrenium ion.

DNA Adduct Formation

The ultimate mutagen, the nitrenium ion, readily reacts with nucleophilic sites in DNA, primarily with the C8 position of guanine, to form a stable DNA adduct: N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene.[5][6] This adduct distorts the DNA helix, leading to errors during DNA replication and transcription, which ultimately results in mutations.

Below is a diagram illustrating the primary metabolic activation pathway of this compound.

Caption: Metabolic activation of this compound to a DNA-reactive mutagen.

Quantitative Data

The mutagenic potency of 1,8-DNP and the enzymatic efficiency of its activation have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Mutagenicity of this compound in Salmonella typhimurium

| Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference |

| TA98 | - | 11,000 | [7] |

| TA100 | - | 2,100 | [7] |

| TA1538 | - | 16,000 | [7] |

| TA98NR (nitroreductase-deficient) | - | 11,000 | [7] |

| TA98/1,8-DNP6 (O-acetyltransferase-deficient) | - | Significantly reduced | [3] |

Table 2: Mutagenicity of this compound in Chinese Hamster Ovary (CHO) Cells

| Compound | Concentration (µg/mL) | Specific Mutagenic Activity (mutants/10^6 survivors/µg/mL) | Reference |

| This compound | - | 21 | [8] |

Table 3: Kinetic Parameters for the Nitroreduction of this compound by Human Aldo-Keto Reductases (AKRs)

| Enzyme | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |

| AKR1C1 | 1.8 ± 0.4 | 0.23 ± 0.02 | 0.13 ± 0.03 | [4] |

| AKR1C2 | 2.1 ± 0.5 | 0.17 ± 0.01 | 0.08 ± 0.02 | [4] |

| AKR1C3 | 1.2 ± 0.2 | 0.30 ± 0.02 | 0.25 ± 0.05 | [4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of the mutagenic potential of 1,8-DNP. The following sections provide overviews of key experimental protocols.

Ames Test (Salmonella typhimurium Reverse Mutation Assay)

The Ames test is a widely used bacterial short-term assay to assess the mutagenic potential of chemical compounds.

Objective: To determine the ability of 1,8-DNP to induce reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1538, TA98NR, TA98/1,8-DNP6)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Histidine/biotin solution

-

S9 fraction (for assays with metabolic activation) and cofactor solution

Procedure:

-

Prepare overnight cultures of the Salmonella strains.

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the 1,8-DNP solution (or solvent control), and 0.5 mL of S9 mix or buffer.

-

Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic response.

Below is a workflow diagram for the Ames Test.

Caption: A simplified workflow for the Ames mutagenicity test.

Chinese Hamster Ovary (CHO) Cell Mutagenicity Assay (HPRT Locus)

This assay measures forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene locus in cultured mammalian cells.

Objective: To quantify the mutagenic potential of 1,8-DNP in a mammalian cell line.

Materials:

-

Chinese hamster ovary (CHO) cells

-

Cell culture medium and supplements

-

This compound

-

6-Thioguanine (B1684491) (6-TG) for mutant selection

-

S9 fraction and cofactors (for assays with metabolic activation)

Procedure:

-

Seed CHO cells in culture flasks and allow them to attach.

-

Expose the cells to various concentrations of 1,8-DNP (with and without S9 activation) for a defined period (e.g., 3-5 hours).

-

Wash the cells to remove the test compound and culture them in fresh medium for an expression period (typically 6-8 days) to allow for the fixation of mutations and the depletion of existing HPRT enzyme.

-

Plate a known number of cells in medium containing 6-thioguanine to select for HPRT-deficient mutants. Also, plate cells in non-selective medium to determine the cloning efficiency.

-

Incubate the plates for 7-10 days to allow for colony formation.

-

Stain and count the colonies. The mutation frequency is calculated by dividing the number of mutant colonies by the number of viable cells plated.

32P-Postlabelling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.

Objective: To identify and quantify the formation of 1,8-DNP-DNA adducts in vitro or in vivo.

Materials:

-

DNA sample (from treated cells or tissues)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-32P]ATP

-

Thin-layer chromatography (TLC) plates

Procedure:

-

DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The normal nucleotides are dephosphorylated by nuclease P1, leaving the more resistant adducts as 3'-mononucleotides.

-

32P-Labelling: The adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-32P]ATP.

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-1010 normal nucleotides.

Conclusion

The metabolic activation of this compound is a critical determinant of its potent mutagenicity. The process, initiated by nitroreduction and culminating in the formation of a highly reactive nitrenium ion, leads to the formation of characteristic DNA adducts that can trigger mutational events. A thorough understanding of these pathways, the enzymes involved, and the application of robust experimental protocols are essential for accurately assessing the genotoxic risk posed by this environmental pollutant. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working in the fields of toxicology, pharmacology, and drug development to further investigate the mechanisms of action of 1,8-DNP and other nitroarenes.

References

- 1. Activation and detoxification of this compound by mammalian hepatic fractions in the Salmonella mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 32P-postlabeling assay for DNA adducts | Semantic Scholar [semanticscholar.org]

- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. Mutagenicity of mono-, di- and tri-nitropyrenes in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of 1,8-Dinitropyrene Genotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic mechanisms of 1,8-dinitropyrene (1,8-DNP), a potent mutagen and carcinogen found in diesel exhaust and other environmental sources.[1][2][3][4][5] This document details the metabolic activation pathways, the nature of the resulting DNA damage, and the subsequent cellular responses, with a focus on quantitative data and experimental methodologies.

Metabolic Activation of this compound

The genotoxicity of 1,8-DNP is not inherent to the parent molecule but arises from its metabolic activation to reactive intermediates that can covalently bind to DNA.[6][7] This process is a multi-step enzymatic cascade primarily involving nitroreduction and subsequent esterification.

The initial and rate-limiting step in the metabolic activation of 1,8-DNP is the reduction of one of its nitro groups to a nitroso group, forming 1-nitro-8-nitrosopyrene.[6][8][9] This reaction is catalyzed by various nitroreductases, including mammalian enzymes like xanthine (B1682287) oxidase and aldo-keto reductases (AKR1C1-1C3).[3][7][10][11] Further reduction of the nitroso intermediate leads to the formation of a hydroxylamine (B1172632) derivative, N-hydroxy-1-amino-8-nitropyrene.[12]

In bacterial systems and some mammalian cells, this hydroxylamine can be further activated by O-esterification, particularly O-acetylation, catalyzed by N-acetyltransferases (NATs).[6][13] This results in the formation of a highly reactive N-acetoxy arylamine intermediate, which is considered the ultimate carcinogenic metabolite that readily reacts with DNA.[7] The differential expression of these activating enzymes, particularly N-acetyltransferase, can explain the varying susceptibility of different cell lines and tissues to 1,8-DNP's mutagenicity.[13][14] For instance, Chinese hamster ovary (CHO) cells, which have measurable N-acetyltransferase activity, are more sensitive to the mutagenic effects of 1,8-DNP compared to V79 cells, which lack this activity.[13]

DNA Adduct Formation and Mutagenesis

The ultimate carcinogenic metabolite of 1,8-DNP, the N-acetoxy arylamine, is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, forming stable covalent adducts.[7] The primary DNA adduct formed by 1,8-DNP has been identified as 1-N-(deoxyguanosin-8-yl)-amino-8-nitropyrene.[15][16] This bulky lesion distorts the DNA helix and interferes with normal DNA replication and transcription.[17] Minor adducts with deoxyadenosine (B7792050) have also been detected.[8][9]

The formation of these DNA adducts is the critical initiating event in 1,8-DNP-induced mutagenesis.[2][18] If not repaired, these adducts can lead to mutations during DNA replication. The predominant type of mutation induced by 1,8-DNP is frameshift mutations, particularly -1 frameshifts in sequences of repeated guanine (B1146940) bases.[16][19] This is consistent with the major adduct being at the C8 position of guanine.

Genotoxicity and Carcinogenicity Data

1,8-DNP is a potent mutagen in various experimental systems, most notably in the Ames Salmonella typhimurium assay.[19] Its mutagenic activity is often more pronounced in bacterial strains that possess high nitroreductase and transacetylase activity.[20] In mammalian cells, 1,8-DNP has been shown to induce mutations, chromosomal aberrations, and morphological transformations.[20]

Table 1: Mutagenic Potency of this compound in Salmonella typhimurium

| Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) |

| TA98 | - | 11,000[4] |

| TA100 | - | 2,100[4] |

| TA1538 | - | 16,000[4] |

| TA1537 | - | 200[4] |

| TA1535 | - | <15[4] |

The carcinogenicity of 1,8-DNP has been demonstrated in several animal models. Subcutaneous injection in rats and mice has been shown to induce sarcomas at the injection site.[19][20] Oral administration has been linked to an increased incidence of mammary tumors in rats, and intraperitoneal injection has led to liver tumors in male mice.[2] The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B).[1]

Table 2: Carcinogenicity of this compound in Animal Models

| Species | Route of Administration | Tumor Type | Incidence |

| Rat (F344) | Subcutaneous | Sarcomas | 10/10 (at 0.4 mg/rat)[20] |

| Mouse (BALB/c) | Subcutaneous | Subcutaneous tumors | 6/15 (40%)[19][20] |

| Rat | Oral | Mammary tumors | Increased incidence[2] |

| Mouse (CD-1, male) | Intraperitoneal | Liver tumors | Increased incidence[2] |

| Rat (Newborn) | Subcutaneous | Leukaemia | Increased incidence[2] |

DNA Repair and Cellular Responses

The bulky DNA adducts formed by 1,8-DNP are recognized by the cell's DNA repair machinery. The primary mechanism for the removal of such adducts is nucleotide excision repair (NER).[21][22] The NER pathway recognizes the distortion in the DNA helix, excises a short single-stranded DNA segment containing the adduct, and then synthesizes a new, correct strand.

If the DNA damage is extensive or the repair mechanisms are overwhelmed, the cell may activate other signaling pathways. The presence of 1,8-DNP-induced DNA adducts can lead to the phosphorylation of p53, a key tumor suppressor protein.[20] However, it has been suggested that 1,8-DNP may inactivate the pro-apoptotic function of p53, allowing cells with DNA damage to survive and potentially accumulate mutations, thereby increasing its carcinogenic potential.[20]

Experimental Protocols

A variety of experimental methods are employed to study the genotoxicity of 1,8-DNP. Below are outlines of key protocols.

This assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Strain Selection: Strains such as TA98 and TA100 are commonly used. TA98 is particularly sensitive to frameshift mutagens like 1,8-DNP.

-

Metabolic Activation: The test is typically performed with and without the addition of a rat liver homogenate (S9 fraction) to assess the need for metabolic activation. For direct-acting mutagens like 1,8-DNP, the S9 fraction may not be necessary and can sometimes decrease mutagenicity due to detoxification pathways.[23]

-

Procedure: The bacterial strain, the test compound (1,8-DNP), and, if required, the S9 mix are combined in molten top agar (B569324). This mixture is then poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

This highly sensitive method is used to detect and quantify bulky DNA adducts.

-

DNA Isolation: DNA is isolated from cells or tissues exposed to 1,8-DNP.

-

DNA Hydrolysis: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

-

Adduct Enrichment: Adducts are enriched, for example, by nuclease P1 digestion, which removes normal nucleotides.

-

32P-Labelling: The remaining adducted nucleotides are radiolabelled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase.

-

Chromatography: The 32P-labelled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

This assay detects gene mutations in cultured mammalian cells, such as CHO or V79 cells.

-

Cell Treatment: Cells are exposed to various concentrations of 1,8-DNP for a defined period.

-

Expression Time: After treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

-

Selection: Cells are then cultured in a selective medium containing a purine (B94841) analog, such as 6-thioguanine. Cells with a functional HPRT gene will incorporate the toxic analog and die, while mutant cells lacking HPRT activity will survive and form colonies.

-

Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated.

Conclusion

The genotoxicity of this compound is a complex process initiated by its metabolic activation to a reactive electrophile that forms DNA adducts. These adducts, primarily at the C8 position of guanine, lead to frameshift mutations and can ultimately result in carcinogenesis. Understanding the enzymes involved in its metabolism and the cellular responses to the resulting DNA damage is crucial for assessing the risk posed by this environmental pollutant and for the development of strategies to mitigate its harmful effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of 1,8-DNP and other nitroaromatic hydrocarbons.

References

- 1. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]